2,3-Diphenyl-2,5-dihydrofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15377-94-3 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2,3-diphenyl-2,5-dihydrofuran |
InChI |
InChI=1S/C16H14O/c1-3-7-13(8-4-1)15-11-12-17-16(15)14-9-5-2-6-10-14/h1-11,16H,12H2 |
InChI Key |
GQNNLYZFMYUPJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2,3 Diphenyl 2,5 Dihydrofuran
Classical Approaches to 2,3-Diphenyl-2,5-dihydrofuran Synthesis
The foundational methods for constructing the this compound scaffold rely on conventional organic reactions, primarily involving cyclization and the strategic manipulation of precursor molecules.
Cyclization Reactions and Ring-Closure Techniques
Classical synthesis of dihydrofuran rings often involves the intramolecular cyclization of a linear precursor containing the necessary carbon and oxygen atoms. A key strategy is the acid- or base-catalyzed dehydration of a suitably substituted diol. For instance, the cyclodehydration of unsaturated 1,4-diketones can lead to furan (B31954) ring formation, a process analogous to the Paal-Knorr furan synthesis. nih.gov In this type of reaction, an enol's hydroxyl group attacks a carbonyl carbon, leading to a 2,5-dihydrofuran-2-ol (B3051577) intermediate which then dehydrates to the final product. nih.gov
Another established ring-closure technique is the pyrolysis of specific precursors. For example, 2-phenyl-2,3-dihydrofuran (B8783652) can be prepared by the pyrolysis of 1-phenyl-2-vinyloxirane at high temperatures (450°C). orgsyn.org While not a direct synthesis of the 2,3-diphenyl derivative, this highlights the use of thermal rearrangement and cyclization in forming the dihydrofuran core.
Methodologies Involving Precursor Functionalization and Transformation
This approach involves synthesizing a precursor molecule that is then transformed into the target dihydrofuran. A multi-step synthesis for 2-phenyl-2,3-dihydrofuran involves the hydroboration/oxidation of the alkyne in 1-phenyl-3-butyn-1-ol, followed by hemiacetal acylation and thermal elimination. orgsyn.org A similar strategy could be envisioned for the 2,3-diphenyl analog, starting from a correspondingly substituted alkynol.
The transformation of other heterocyclic systems can also yield dihydrofurans. Research has shown that donor-acceptor cyclopropane (B1198618) intermediates can undergo a facile ring-opening and subsequent cyclization to form dihydrofuran structures. cdnsciencepub.com Additionally, the reaction of 1,3-dicarbonyl compounds with α-tosyloxy ketones can proceed via a tandem Knoevenagel-Michael cyclization to produce polyfunctionalized 2,3-dihydrofurans. nih.gov
Modern Catalytic Syntheses of this compound and its Analogs
Contemporary synthetic chemistry heavily relies on catalysis to achieve efficient and selective bond formations. The synthesis of this compound is no exception, with transition metals and organocatalysts offering powerful routes.
Transition Metal-Catalyzed Routes (e.g., Palladium, Gold, Rhodium)
Transition metals are highly effective in catalyzing a variety of transformations leading to dihydrofurans.
Palladium: Palladium catalysts are widely used for cross-coupling and cyclization reactions. The Heck reaction of 2,3-dihydrofuran (B140613) with aryl halides like iodobenzene, catalyzed by palladium complexes, can produce 2-aryl-2,3-dihydrofurans. orgsyn.orgorganic-chemistry.org Specific ligands can influence the regioselectivity between the 2,3-dihydro and 2,5-dihydro isomers. orgsyn.orgorganic-chemistry.org Palladium-catalyzed intramolecular carboalkoxylation of 2-allylphenols is another effective method for synthesizing related dihydrobenzofuran structures. nih.gov Furthermore, palladium(0) catalysts can mediate the coupling-cyclization of allenic alcohols with organic halides to yield 4,5-dihydrofuran derivatives. organic-chemistry.org
Gold: Gold catalysts, particularly cationic gold(I) and gold(III) species, are exceptional at activating alkynes and allenes for nucleophilic attack. Gold(I)-catalyzed intramolecular hydroalkoxylation of alkynols is a key method for forming the dihydrofuran ring through a 5-endo-dig cyclization. acs.org This can be part of a one-pot cascade reaction, for example, where the initially formed dihydrofuran reacts further. acs.org Gold catalysis can also be used in the formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols to give various 2,5-dihydrofurans. acs.org A notable application is the gold-catalyzed cyclization of α-hydroxyallenes, which proceeds with complete transfer of chirality from the axis of the allene (B1206475) to the new stereocenter in the dihydrofuran ring. organic-chemistry.org
Rhodium: Rhodium catalysts have demonstrated unique reactivity. A controllable, diverse arylation of 2,5-dihydrofuran (B41785) with arylboronic acids has been achieved using rhodium catalysis, which can selectively yield 3-aryl or 4-aryl-2,3-dihydrofurans depending on the reaction conditions. researchgate.net Rhodium(II) acetate (B1210297) is effective in catalyzing the denitrogenative transformation of 1-sulfonyl-1,2,3-triazoles that have pendent allyl or propargyl ether groups, leading to stereodefined dihydrofuran-3-imines. acs.org These imines can then be hydrolyzed to the corresponding dihydrofuran-3-ones. acs.org
Table 1: Comparison of Transition Metal-Catalyzed Syntheses of Dihydrofuran Analogs
| Catalyst System | Starting Materials | Reaction Type | Product Type | Key Features | Citations |
|---|---|---|---|---|---|
| Palladium | 2,3-Dihydrofuran, Aryl Iodide | Heck Reaction | 2-Aryl-2,3-dihydrofuran | Ligand-controlled regioselectivity. | orgsyn.org, organic-chemistry.org |
| 2,3-Allenic alcohols, Pronucleophiles | Dehydrative Allenylation/Cyclization | Multi-substituted 4,5-dihydrofurans | Forms C-C and C-O bonds in one pot. | core.ac.uk | |
| Gold | Alkynols, N-Aryl Imines | Hydroalkoxylation/Povarov Cascade | Fused Tricyclic Tetrahydroquinolines | Dual role of catalyst; high stereoselectivity. | acs.org |
| α-Hydroxyallenes | Cyclization/Chirality Transfer | 2,5-Dihydrofurans | Complete axis-to-center chirality transfer. | organic-chemistry.org | |
| Rhodium | 2,5-Dihydrofuran, Arylboronic Acids | Diverse Arylation | 3-Aryl or 4-Aryl-2,3-dihydrofurans | Controllable selectivity for different isomers. | researchgate.net |
| 1-Tosyl-1,2,3-triazoles | Denitrogenation/Cyclization | Dihydrofuran-3-imines | Stereocontrolled synthesis; access to dihydrofuran-3-ones. | acs.org |
Organocatalytic and Biocatalytic Pathways
Organocatalysis: This field avoids the use of metals, relying on small organic molecules to catalyze reactions. The synthesis of chiral 2,3-dihydrofurans can be achieved through asymmetric organocatalytic domino Michael-SN2 reactions between α-bromonitroalkenes and 1,3-dicarbonyl compounds. metu.edu.tr Bifunctional organocatalysts, such as those derived from quinine, can provide high enantioselectivity. metu.edu.tr Another approach involves a pseudo five-component reaction of dimethyl acetylenedicarboxylate, aldehydes, and amines, using trifluoroacetic acid as a simple organocatalyst to produce bis-2,5-dihydrofuran-3-carboxylates at room temperature. researchgate.net
Biocatalysis: The application of enzymes to synthesize the specific this compound molecule is not extensively documented in the reviewed literature. However, biocatalysis is used in related areas. For example, Candida antarctica lipase (B570770) B (CalB) has been employed for the polycondensation of dimethyl furan-2,5-dicarboxylate (B1257723) with diols to create furan-based polyesters. acs.org This demonstrates the potential of enzymes to interact with furan-containing substrates, though direct synthesis of the target heterocycle via biocatalysis remains an area for future development.
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. Several of the modern synthetic methods for dihydrofurans align with these principles.
Atom Economy: Reactions like cycloadditions and intramolecular isomerizations (e.g., gold-catalyzed cyclization of alkynols) are highly atom-economical as most or all atoms from the starting materials are incorporated into the product. organic-chemistry.orgnih.gov Ring-closing metathesis (RCM) is another powerful, atom-economical strategy for forming unsaturated rings. wikipedia.org
Catalysis: The use of catalytic amounts of transition metals or organocatalysts is inherently greener than using stoichiometric reagents, as it reduces waste. organic-chemistry.orgresearchgate.net
Benign Solvents and Conditions: Some organocatalytic methods can be performed at room temperature and may avoid the need for chromatographic purification, reducing solvent use and energy consumption. metu.edu.trresearchgate.net The use of solid acid catalysts, such as Amberlite resins, offers advantages like easy separation and recyclability, contributing to a more environmentally friendly process. rsc.org
Renewable Feedstocks: While not directly applied to the title compound, research into synthesizing furan derivatives like 2,5-diformylfuran (DFF) from fructose (B13574) or other carbohydrates points toward a future where starting materials for such heterocycles could be derived from renewable biomass. rsc.org
Solvent-Free and Aqueous Reaction Methodologies
The development of synthetic routes that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. For the synthesis of dihydrofuran cores, several methodologies have been explored that operate under solvent-free conditions or in aqueous media.
Solvent-free approaches often utilize microwave irradiation to promote reactions, significantly reducing reaction times from hours to minutes. researchgate.net For instance, the synthesis of new isoxazolidine (B1194047) derivatives has been successfully demonstrated from dihydrofuran under solvent-free conditions, highlighting the potential for this approach in creating functionalized dihydrofuran scaffolds. While not always directly targeting this compound, these methods establish a precedent for cleaner reaction profiles in dihydrofuran synthesis. researchgate.net
Aqueous methodologies provide an alternative green approach. The Feist-Benary reaction, a classic method for furan synthesis, can be adapted to produce dihydrofuran derivatives using aqueous ethanol (B145695) as the solvent. This reaction proceeds between 1,3-dicarbonyl compounds and α-halo ketones or esters in the presence of a mild base like ammonium (B1175870) acetate. researchgate.net Furthermore, gold-catalyzed cyclizations of diols have been shown to effectively produce 2,5-dihydrofuran products within nanomicelles in an aqueous medium. organic-chemistry.org The hydrophobic effect within the micelles drives the necessary dehydration reactions, demonstrating that even reactions which liberate water can be performed efficiently in a bulk aqueous environment. organic-chemistry.org
Table 1: Examples of Green Synthetic Approaches to Dihydrofuran Scaffolds
| Methodology | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Aqueous Reaction | 1,3-dicarbonyls, ethyl bromopyruvate, ammonium acetate, aqueous ethanol | Dihydrofurans and Furans | researchgate.net |
| Aqueous Nanomicelles | Diols, Gold catalyst, aqueous medium | 2,5-Dihydrofurans | organic-chemistry.org |
| Solvent-Free | Dihydrofuran-derived nitrone, dipolarophile | Isoxazolidine derivatives | |
| Solvent-Free (Microwave) | 1,3-indanedione, aldehyde, pyridinium (B92312) ylide, microwave | Dihydroindeno[1,2-b]furans | researchgate.net |
Photochemical and Electrochemical Approaches
Light and electricity offer powerful and clean reagents for promoting chemical transformations. Photochemical and electrochemical methods have been successfully applied to the synthesis and modification of dihydrofuran rings.
Photochemical Synthesis involves the use of light to initiate reactions. One notable example is the synthesis of 2,3-diphenyl-phenanthro[9,10-b]furans, which starts from 2,3,5-triphenylfuran. The furan reacts with tetrachloro-1,2-benzoquinone to form an adduct that, upon photolysis, yields the target phenanthro[9,10-b]furan structure. rsc.org Modern photoredox catalysis has also been employed to create sulfonated dihydrofurans through the insertion of sulfur dioxide into olefinic carbonyls, showcasing a sophisticated photochemical pathway. rsc.org Another approach involves the molybdenum-catalyzed cycloisomerization of homopropargylic alcohols, such as 1-phenyl-3-butyn-1-ol, into 2-phenyl-2,3-dihydrofuran using a photochemical reactor. orgsyn.org
Electrochemical Synthesis provides an alternative route that avoids chemical oxidants and reductants. The electrochemical oxidation of 2,5-dihydrofuran in the presence of an alkanol (like methanol) can regioselectively produce 2,5-dialkoxy-2,5-dihydrofurans. google.com This process is advantageous as it can be carried out in simple, undivided industrial cells and uses 2,5-dihydrofuran, a starting material that is easier to handle than furan. google.com The development of microreactors for electrochemical flow synthesis has further refined this process, allowing for the efficient, self-supported, paired electrosynthesis of compounds like 2,5-dimethoxy-2,5-dihydrofuran (B146672) from furan with excellent yields. beilstein-journals.org
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of specific stereoisomers (enantiomers and diastereomers) is critical, as the biological activity and material properties of a chiral molecule are often dependent on its three-dimensional structure. Significant efforts have been devoted to controlling the stereochemical outcome of reactions that form the 2,3-dihydrofuran ring.
Enantioselective Reaction Control Strategies
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is typically achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction.
One powerful strategy is organocatalysis. Bifunctional organocatalysts, such as a quinine-derived squaramide, have been used to catalyze domino Michael-SN2 reactions between α-bromonitroalkenes and 1,3-dicarbonyl compounds. metu.edu.tr This method produces highly enantioenriched 2,3-dihydrofurans, with enantiomeric excesses (ee) reaching up to 97%. metu.edu.tr
Metal-catalyzed asymmetric reactions are also prominent. A copper-catalyzed formal [3+2] cycloaddition of β-ketoesters with propargylic esters, employing a chiral tridentate P,N,N ligand, yields optically active 2-methylene-2,3-dihydrofurans with high enantioselectivity. dicp.ac.cn Similarly, gold catalysis enabled by a chiral bifunctional biphenyl-2-ylphosphine ligand can convert achiral propargylic alcohols into chiral 2,5-dihydrofurans with good to excellent enantiomeric excesses. nih.gov
Table 2: Selected Enantioselective Syntheses of Dihydrofuran Derivatives
| Catalyst/Ligand System | Reaction Type | Substrates | Max. Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Quinine/Squaramide Organocatalyst | Domino Michael-SN2 | α-bromonitroalkenes, 1,3-dicarbonyls | 97% | metu.edu.tr |
| Cu(OTf)₂ / Chiral P,N,N Ligand | Formal [3+2] Cycloaddition | β-ketoesters, propargylic esters | High | dicp.ac.cn |
| Gold / Chiral Phosphine (B1218219) Ligand | Asymmetric Isomerization/Cyclization | Achiral propargylic alcohols | Excellent | nih.gov |
Diastereoselective Functionalization Techniques
Diastereoselective synthesis focuses on controlling the relative configuration of multiple stereocenters within a molecule. For substituted 2,3-diphenyl-2,5-dihydrofurans, this means controlling the orientation of the phenyl groups and other substituents relative to each other (e.g., cis vs. trans).
Tandem reactions assisted by pyridinium ylides have been developed for the diastereoselective synthesis of trans-2,3-dihydrofurans. nih.gov A one-pot, two-step reaction starting from an aromatic aldehyde, a 1,3-dicarbonyl compound (like dimedone), and an α-haloketone proceeds smoothly to give the trans isomers, as confirmed by single-crystal X-ray analysis. nih.gov
Another highly diastereoselective method is the Ag(I)-catalyzed cascade Michael addition/cyclization of enynones with 1,3-bis(diazo) compounds. This reaction provides functionalized 2,3-dihydrofuran derivatives with excellent diastereoselectivity. nih.govresearchgate.net Furthermore, the diastereoselectivity of a synthetic route can be built upon in subsequent steps. For example, the exocyclic double bond of 2-methylene-2,3-dihydrofurans, formed via an enantioselective copper-catalyzed reaction, can be hydrogenated in a highly diastereoselective fashion to yield unusual cis-2,3-dihydrofuran derivatives. dicp.ac.cn Gold catalysis using a chiral phosphine ligand has also proven effective in converting chiral propargylic alcohols into 2,5-disubstituted 2,5-dihydrofurans with good to excellent diastereoselectivity, enabling access to all four possible stereoisomers by selecting the appropriate combination of ligand and substrate enantiomers. nih.gov
Chemical Reactivity and Transformation Mechanisms of 2,3 Diphenyl 2,5 Dihydrofuran
Reactivity of the Dihydrofuran Ring System
The 2,5-dihydrofuran (B41785) ring, particularly with its vinylic ether moiety, is the primary locus of reactivity in the molecule. Its electron-rich double bond and the strained five-membered ring structure predispose it to a variety of transformations, including ring-opening, cycloaddition, and addition reactions.
Ring-Opening Reactions and Subsequent Chemical Transformations
The dihydrofuran ring can undergo cleavage under specific conditions, leading to linear structures that can be valuable synthetic intermediates. An unexpected ring-opening of a 2,3-dihydrofuran (B140613) derivative at the C(4)–C(5) bond has been initiated by electrophilic bromination. acs.org In a study, the use of N-Bromosuccinimide (NBS) as the electrophilic halogen source, catalyzed by DABCO, led to the cleavage of the dihydrofuran ring. acs.org The mechanism likely involves the participation of moisture from the solvent. acs.org The resulting brominated, ring-opened product can be further oxidized to create a synthetically useful 1,2-diketo building block. acs.org
Lewis acid catalysis provides another pathway for ring-opening. For instance, substituted 2,3-dihydrofuran acetals containing an indolyl group at the 5-position undergo an intramolecular ring-opening benzannulation to form 1-hydroxycarbazole-2-carboxylates. mdpi.com This highlights how the dihydrofuran ring can be opened and subsequently participate in forming new, complex polycyclic structures. mdpi.com
| Reaction Type | Reagents | Product Type | Key Findings | Reference |
| Electrophilic Bromination | N-Bromosuccinimide (NBS), DABCO | Ring-opened brominated diketone | Ring-opening occurs at the C(4)-C(5) bond; moisture may play a role in the mechanism. | acs.org |
| Lewis-Acid Catalyzed Benzannulation | Lewis Acid (e.g., Sc(OTf)₃) | 1-Hydroxycarbazole-2-carboxylate | Intramolecular ring-opening of a 5-(indolyl) substituted dihydrofuran followed by cyclization. | mdpi.com |
Cycloaddition Reactions (e.g., [4+2], [3+2] pathways)
The olefinic bond within the 2,5-dihydrofuran system can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. While the phenyl groups add steric hindrance, the electron-rich nature of the enol ether double bond facilitates these transformations.
Rhodium-catalyzed reactions of α-diazoketones with enol ethers, such as 2,3-dihydrofuran, are described as formal dipolar cycloadditions. cdnsciencepub.com These reactions proceed through a cyclopropanation-rearrangement sequence, where a rhodium carbenoid adds to the double bond to form a transient cyclopropane (B1198618) intermediate. cdnsciencepub.com This intermediate, substituted with a donor (the ether oxygen) and an acceptor group, spontaneously rearranges via ring-opening and subsequent cyclization to yield a new, functionalized dihydrofuran product, rather than through a direct dipolar cycloaddition mechanism. cdnsciencepub.com
Additionally, theoretical studies on [3+2] cycloaddition reactions, such as those involving diazomethane (B1218177) derivatives, provide a framework for understanding the potential reactivity of the dihydrofuran double bond. researchgate.net While specific examples with 2,3-diphenyl-2,5-dihydrofuran as the starting material are not extensively detailed, the general reactivity pattern of 2,3-dihydrofuran suggests its capability to engage in such cycloadditions. researchgate.netorganic-chemistry.org For example, palladium-catalyzed [3+2] cycloadditions of propargylic esters with β-ketoesters are known to produce highly substituted 2,3-dihydrofurans, illustrating a synthetic route toward this ring system via cycloaddition. organic-chemistry.org
Electrophilic and Nucleophilic Additions to the Olefinic Bond
The electron-rich double bond of the enol ether in this compound is highly susceptible to electrophilic attack. The initial step in many reactions involving the furan (B31954) nucleus and oxidizing reagents is a 1,4-addition across the diene system, though in dihydrofurans, addition occurs at the remaining double bond. sdu.dk
A prime example is the electrophilic addition of halogens. As mentioned previously, the reaction with N-Bromosuccinimide (NBS) serves as an effective method for the electrophilic bromination of the double bond, which can then trigger further transformations like ring-opening. acs.org Similarly, electrophilic selenium reagents, such as PhSeCl, readily react with allenic systems to induce cyclization into furanones, a reaction that proceeds via an initial electrophilic attack on a double bond. researchgate.net This underscores the high reactivity of such bonds towards electrophiles.
Nucleophilic additions to the unactivated olefinic bond are less common due to its high electron density. Such reactions would typically require the presence of strong electron-withdrawing groups to activate the double bond towards nucleophilic attack, which are absent in the parent this compound structure.
Functionalization of the Phenyl Substituents
The two phenyl rings attached to the dihydrofuran core offer sites for further chemical modification, allowing for the synthesis of a diverse array of derivatives. These modifications primarily involve classic aromatic reactions.
Electrophilic Aromatic Substitution on Phenyl Moieties
The phenyl groups of this compound can undergo electrophilic aromatic substitution (EAS) reactions. libretexts.org The dihydrofuran substituent, connected via a C-C bond, acts as an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl rings. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Cl₂ or Br₂ with a Lewis acid catalyst), and Friedel-Crafts alkylation or acylation (using an alkyl/acyl halide and a Lewis acid). libretexts.orgnptel.ac.in
The specific electrophile for each reaction type is generated by the catalyst or co-reagents. libretexts.org For example, in nitration, the electrophile is the nitronium ion (NO₂⁺), while in Friedel-Crafts acylation, it is an acylium ion (RCO⁺). libretexts.org While the general principles of EAS are well-established, specific studies detailing the yields and regioselectivity for the electrophilic substitution on this compound itself are not prominent in the surveyed literature. However, the reactivity is expected to follow these fundamental patterns of aromatic chemistry.
| EAS Reaction | Typical Reagents | Electrophile (E+) | Expected Product |
| Halogenation | Br₂, FeBr₃ | Br⁺ | Bromo-substituted phenyl ring |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-substituted phenyl ring |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acyl-substituted phenyl ring |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ | Alkyl-substituted phenyl ring |
Metal-Catalyzed Cross-Coupling Reactions at Phenyl Positions
Functionalization of the phenyl rings can also be achieved through metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grchemie-brunschwig.ch This approach typically requires a two-step sequence. First, an electrophilic aromatic substitution, such as halogenation (e.g., bromination), is performed to install a halide on one or both phenyl rings.
The resulting aryl halide derivative of this compound can then serve as a substrate in various palladium-, nickel-, or copper-catalyzed cross-coupling reactions. wiley-vch.deuni-muenchen.de Notable examples of such reactions include:
Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base. chemie-brunschwig.ch
Heck-Mizoroki Reaction: Coupling with an alkene using a palladium catalyst. eie.gr
Negishi Coupling: Reaction with an organozinc reagent, catalyzed by palladium or nickel. chemie-brunschwig.ch
Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. eie.gr
These reactions allow for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, onto the phenyl moieties of the parent molecule, greatly expanding its structural diversity. eie.grwiley-vch.de
Oxidation and Reduction Chemistry of this compound
The chemical reactivity of this compound is characterized by the interplay of its constituent functional groups: the dihydrofuran ring with an olefinic bond and two phenyl substituents. This structure allows for a range of oxidative and reductive transformations that can selectively target different parts of the molecule.
Selective Oxidation of the Dihydrofuran Ring
The selective oxidation of the 2,5-dihydrofuran ring in derivatives often leads to the formation of the corresponding aromatic furan. This aromatization is a key transformation and can be achieved using various oxidizing agents. Research on compounds analogous to this compound demonstrates that reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for this purpose. For instance, new 2,5-di(thiophen-2-yl)furan-3-carbonitriles have been synthesized through the oxidation of the corresponding 4,5-dihydrofuran precursors using DDQ. rsc.org
In some cases, aromatization can occur through the elimination of a substituent. For example, 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles undergo thermal aromatization to yield 2-aminofuran-3-carbonitriles via the elimination of hydrogen cyanide. The oxidation of the 3,4-double bond in dihydrofurans can also be achieved with reagents like bromine water, which can lead to the formation of dibromosuccinic acids after ring opening. sdu.dk However, achieving selective oxidation without side reactions can be challenging, and the stability of the dihydrofuran ring system towards aromatization can be influenced by its substituents. nih.gov
| Substrate | Reagent/Conditions | Product | Reference |
| 2,5-di(thiophen-2-yl)-4,5-dihydrofuran-3-carbonitriles | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 2,5-di(thiophen-2-yl)furan-3-carbonitriles | rsc.org |
| 2-amino-4,5-diaryl-4,5-dihydrofuran-3,4-dicarbonitriles | Ethane-1,2-diol, reflux | 2-amino-4,5-diarylfuran-3-carbonitriles | |
| Substituted Furans | Bromine water | Dibromosuccinic acids | sdu.dk |
Reduction of Olefinic and Aromatic Moieties
The reduction of this compound can target either the olefinic double bond within the dihydrofuran ring or the aromatic phenyl groups. The outcome of the reduction is highly dependent on the chosen reagents and reaction conditions.
The saturation of the olefinic bond in the dihydrofuran ring to form the corresponding tetrahydrofuran (B95107) derivative is a common transformation. Catalytic hydrogenation is a widely used method for this purpose. For example, the hydrogenation of furan and its derivatives over platinum catalysts typically yields the fully saturated tetrahydrofurans, suggesting that any dihydrofuran intermediate is readily reduced under these conditions. acs.org Similarly, the selective hydrogenation of furans to 2,3-dihydrofurans using a ruthenium catalyst often produces tetrahydrofuran as a co-product, indicating the subsequent reduction of the dihydrofuran. google.com It is also generally noted that 2,5-dihydrofurans can be reduced to tetrahydrofurans. google.com
More recent methods have been developed for the controlled reduction of furans. A Brønsted acid-catalyzed reduction using silanes like triethylsilane (Et₃SiH) in a solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can selectively reduce furans to 2,5-dihydrofurans or further to tetrahydrofurans. nih.govacs.org The extent of reduction can be controlled by the strength of the acid catalyst; for instance, weaker acids like trifluoroacetic acid (TFA) favor the formation of 2,5-dihydrofurans, while stronger acids like triflic acid (TfOH) promote the full reduction to tetrahydrofurans. nih.gov
The reduction of the aromatic phenyl rings in this compound is a more challenging transformation that requires harsher conditions or more potent reducing agents. One such method is the use of lithium di-tert-butylbiphenylide (LiDBB) in an ammonia-free system, which has been shown to reduce various carbocyclic and heterocyclic aromatic compounds. organic-chemistry.org
| Substrate Type | Reagent/Conditions | Product Type | Reference |
| Furan/Substituted Furans | H₂, Platinum catalyst | Tetrahydrofuran | acs.org |
| Furan | H₂, Ruthenium catalyst, Organic nitrogen modifier | 2,3-Dihydrofuran and Tetrahydrofuran | google.com |
| 3-Aryl Substituted Furans | Triethylsilane (Et₃SiH), Triflic acid (TfOH), HFIP | Tetrahydrofuran | nih.gov |
| Aromatic Compounds | Lithium di-tert-butylbiphenylide (LiDBB), BMEA, THF | Reduced Aromatic Ring | organic-chemistry.org |
| 2,5-Dihydrofuran | Rhodium diphosphine complexes, H₂/CO | Tetrahydrofuran-2-carbaldehyde (from hydroformylation) | researchgate.net |
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 2,3-Diphenyl-2,5-dihydrofuran, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a comprehensive picture of its covalent framework and spatial arrangement.
While specific NMR data for this compound is not extensively reported in the literature, analysis of closely related compounds such as 2-phenyl-2,3-dihydrofuran (B8783652) provides valuable insights. For 2-phenyl-2,3-dihydrofuran, the ¹H NMR spectrum shows characteristic signals for the protons of the dihydrofuran ring and the phenyl substituent. orgsyn.org The ¹³C NMR spectrum complements this information by providing the chemical shifts for each carbon atom in the molecule. orgsyn.org
| Compound Name | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| 2-Phenyl-2,3-dihydrofuran | 2.59-2.66 (m, 1H), 3.06-3.13 (m, 1H), 4.97 (q, 1H, J = 2.8 Hz), 5.53 (dd, 1H, J = 2, 8.4 Hz), 6.47 (q, 1H, J = 2 Hz), 7.28-7.38 (m, 5H) | 38.1, 82.5, 99.3, 125.8, 127.8, 128.7, 143.2, 145.5 |
Data for 2-Phenyl-2,3-dihydrofuran is presented as an illustrative example. orgsyn.org
Two-dimensional (2D) NMR experiments are powerful methods for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the geminal and vicinal protons on the dihydrofuran ring, aiding in the assignment of these signals. The analysis of similar dihydrofuran systems has demonstrated the utility of COSY in establishing the connectivity of the aliphatic protons within the five-membered ring. mdpi.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would link the proton signals of the dihydrofuran ring and the phenyl groups to their corresponding carbon atoms, facilitating the definitive assignment of the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. For this compound, NOESY can be used to determine the relative stereochemistry of the phenyl groups and to study the conformational preferences of the molecule in solution. For example, NOE correlations between protons on the phenyl rings and protons on the dihydrofuran ring would indicate their spatial closeness.
ssNMR can distinguish between different polymorphs by detecting variations in the chemical shifts and relaxation times of the carbon and proton nuclei, which are sensitive to the local molecular environment and packing in the crystal lattice. aip.orgnih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples. nih.gov The study of furan-containing polymers and other organic solids by ssNMR has demonstrated its utility in elucidating structural details that are not accessible by other methods. nih.govmdpi.com
X-ray Crystallography for Precise Molecular Geometry Determination
X-ray crystallography provides the most definitive information about the molecular structure of a compound in the solid state, including precise bond lengths, bond angles, and dihedral angles. Although a crystal structure for this compound is not available in the searched literature, analysis of closely related diphenyl-dihydrofuran derivatives provides valuable insights into the expected geometric parameters.
For instance, the crystal structure of 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran reveals that the dihydrofuran ring is nearly planar. iucr.org In another example, 5,5-diphenyldihydrofuran-2(3H)-one, the furan (B31954) ring adopts an envelope conformation. iosrjournals.org
The analysis of crystallographic data for various substituted dihydrofurans allows for the prediction of the geometric parameters for this compound.
| Parameter | Typical Range in Dihydrofuran Derivatives |
| Bond Lengths (Å) | |
| C=C | ~1.34 Å |
| C-C (single) | ~1.53 - 1.54 Å |
| C-O | ~1.37 - 1.47 Å |
| Bond Angles (°) | |
| C-O-C | ~106 - 110° |
| O-C-C | ~108 - 112° |
| C-C-C | ~102 - 105° |
| Dihedral Angles (°) | |
| Phenyl Ring to Dihydrofuran Ring | Varies significantly depending on substitution and packing forces. iucr.org |
This table presents generalized data from various dihydrofuran structures and should be considered as an approximation for this compound. iucr.orgiosrjournals.orgiucr.org
The way molecules pack in a crystal is determined by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the crystal structure of 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, C-H···π and Br···Br interactions are observed, which connect the molecules into a three-dimensional network. iucr.org In 5,5-diphenyldihydrofuran-2(3H)-one, the crystal packing is stabilized by intramolecular C-H···O interactions and weak C-H···π interactions. iosrjournals.org The analysis of these interactions is crucial for understanding the physical properties of the solid material.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Vibrational Analysis
Infrared (IR) Spectroscopy: The IR spectrum of a molecule arises from the absorption of infrared radiation at frequencies corresponding to its vibrational transitions. For this compound, characteristic IR absorption bands would be expected for the C-H stretching of the aromatic and aliphatic protons, the C=C stretching of the phenyl rings and the dihydrofuran ring, and the C-O-C stretching of the ether linkage. The IR spectrum of the related 2-phenyl-2,3-dihydrofuran shows prominent bands at 3053 cm⁻¹ (aromatic C-H stretch), 2923 and 2858 cm⁻¹ (aliphatic C-H stretch), 1620 cm⁻¹ (C=C stretch), and 1136 and 1051 cm⁻¹ (C-O stretch). orgsyn.org
Advanced Mass Spectrometry for Fragmentation Pathway Mapping and Isotopic Analysis
Advanced mass spectrometry (MS) techniques are indispensable for the unambiguous structural confirmation of complex organic molecules like this compound. High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments, often utilizing collision-induced dissociation (CID), are employed to induce fragmentation of a selected precursor ion, providing a veritable fingerprint of the molecule's structure. thermofisher.comnih.gov The fragmentation patterns observed offer profound insights into the molecule's connectivity and the relative stability of its constituent parts.
The electron ionization (EI) mass spectrum of this compound would be expected to show a strong molecular ion peak (M•+) owing to the stability conferred by the aromatic rings. libretexts.org The fragmentation of the dihydrofuran ring and its substituents is governed by the principles of charge distribution and the formation of stable neutral losses and fragment ions. While specific literature detailing the full fragmentation pathway of this compound is scarce, a rational pathway can be postulated based on the known behavior of dihydrofurans and aromatic compounds. core.ac.ukresearchgate.net
A primary fragmentation event would likely involve the cleavage of the dihydrofuran ring. A plausible and common pathway for cyclic ethers is a retro-Diels-Alder (RDA) reaction. For this compound, this could lead to the formation of a stilbene (B7821643) radical cation and the neutral loss of formaldehyde (B43269) (CH₂O). Another potential fragmentation route involves the loss of a hydrogen atom to form a stable, conjugated diphenylfuryl cation. Subsequent fragmentations could involve the loss of a phenyl radical (•C₆H₅) or rearrangements followed by the elimination of stable neutral molecules like carbon monoxide (CO). nih.govresearchgate.net
The table below outlines the proposed key fragment ions, their mass-to-charge ratio (m/z), and the plausible structural assignments based on these fragmentation principles.
| m/z (Nominal) | Proposed Formula | Proposed Fragment Structure/Origin |
| 222 | C₁₆H₁₄O | Molecular Ion [M]•+ |
| 221 | C₁₆H₁₃O | [M-H]+ |
| 192 | C₁₄H₁₂ | [M-CH₂O]•+ (From Retro-Diels-Alder) |
| 181 | C₁₃H₉O | [M-C₃H₅]•+ or [M-H-C₂H₄]+ |
| 145 | C₁₀H₅O | [M-C₆H₅]•+ (Loss of Phenyl radical) |
| 115 | C₉H₇ | Tropylium ion or related structures |
| 105 | C₇H₅O | Benzoyl cation [C₆H₅CO]+ |
| 77 | C₆H₅ | Phenyl cation [C₆H₅]+ |
Isotopic analysis serves as a powerful tool to verify proposed fragmentation pathways. While natural isotopic abundances can confirm elemental composition in HRMS, deliberate isotopic labeling provides definitive proof of atomic origins within fragment ions. nih.govjst.go.jp For instance, synthesizing a deuterium-labeled analogue of this compound could elucidate the fragmentation mechanism.
A hypothetical study could involve the synthesis of this compound labeled with deuterium (B1214612) at specific positions, for example, on the C4 and C5 methylene (B1212753) protons of the dihydrofuran ring.
Hypothetical Isotopic Labeling Study:
| Labeled Compound | Expected Molecular Ion (m/z) | Purpose of Labeling | Expected Outcome on Fragmentation |
| 4,4,5,5-Tetradeuterio-2,3-diphenyl-2,5-dihydrofuran | 226 | To track the dihydrofuran ring protons. | The RDA fragment [M-CD₂O]•+ would appear at m/z 194 (loss of 32 u), confirming the RDA mechanism. The [M-H]+ peak would shift to [M-D]+ at m/z 224, indicating loss from the labeled positions. |
| 2,3-Di(phenyl-d₅)-2,5-dihydrofuran | 232 | To confirm fragments containing the phenyl rings. | The loss of a phenyl radical would be observed as a loss of C₆D₅• (82 u) instead of C₆H₅• (77 u). The phenyl cation fragment would shift from m/z 77 to m/z 82. |
By observing the mass shifts in the resulting fragment ions, researchers can map the exact bond cleavages and atomic rearrangements that occur during dissociation. nih.gov This combination of high-resolution mass analysis, tandem MS experiments, and isotopic labeling allows for a comprehensive and unambiguous characterization of the compound's gas-phase ion chemistry.
Theoretical and Computational Investigations of 2,3 Diphenyl 2,5 Dihydrofuran
Electronic Structure and Bonding Analysis
Understanding the electronic structure is fundamental to predicting the chemical behavior of 2,3-Diphenyl-2,5-dihydrofuran. Computational chemistry offers a powerful lens to examine the distribution of electrons, the nature of chemical bonds, and the molecule's frontier orbitals.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. DFT calculations are used to determine the molecule's ground-state optimized geometry, which corresponds to the most stable arrangement of its atoms. nih.gov From this optimized structure, a wealth of information can be derived.
Key properties calculated using DFT include:
Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles are determined. For this compound, this would reveal the planarity of the dihydrofuran ring and the rotational orientation of the two phenyl substituents.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govacs.org A smaller gap suggests the molecule is more likely to be reactive.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. nih.govresearchgate.net It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this molecule, MEP would likely show negative potential around the oxygen atom and the π-systems of the phenyl rings.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=C (dihydrofuran ring) | ~1.34 Å |
| Bond Length | C-O | ~1.43 Å |
| Bond Length | C-C (ring-phenyl) | ~1.48 Å |
| Bond Angle | C-O-C | ~109° |
| Dihedral Angle | C-C-C-C (ring) | ~15° (slight pucker) |
Ab Initio and Post-Hartree-Fock Methods for Electron Correlation
While DFT is highly effective, ab initio methods provide a systematically improvable and often more accurate description of electronic structure, particularly concerning electron correlation—the interaction between individual electrons. Methods like Møller-Plesset perturbation theory (e.g., MP2) and more advanced techniques such as Coupled Cluster (CC) theory or high-level composite methods like the Gaussian-n (Gn) series (e.g., G3) offer a higher fidelity description of the system's energy. acs.orgmdpi.com
These methods are computationally more demanding but are invaluable for:
Accurate Energy Calculations: Providing benchmark values for reaction energies and conformational energy differences.
Investigating Weak Interactions: Accurately describing non-covalent interactions, such as π-stacking between the phenyl rings, which can influence the molecule's conformation and crystal packing.
Validating DFT Results: High-level ab initio calculations are often used to confirm the accuracy of results obtained from more cost-effective DFT functionals.
In studies of related furan (B31954) systems, composite methods like G3 have been employed to calculate energies of reactants, products, and intermediates to within "chemical accuracy" (typically ±4 kJ/mol), which is critical for reliable mechanistic predictions. acs.org
Computational Studies of Reaction Mechanisms and Kinetics
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and predicting how fast these reactions will occur.
Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Analysis
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Locating the precise geometry and energy of the TS is a primary goal of mechanistic studies. A TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.
Computational studies on reactions involving dihydrofuran rings have successfully identified transition states for various transformations, such as isomerization or addition reactions. acs.orgacs.org Once a suspected TS is located, two crucial validation steps are performed:
Frequency Analysis: A true transition state will have exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate (e.g., the breaking or forming of a bond).
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation maps the minimum energy path downhill from the TS. A successful IRC calculation must connect the transition state to the correct reactants and products, confirming that the TS is indeed the bridge between them. researchgate.net
| Property | Description | Illustrative Value |
|---|---|---|
| Relative Energy (Activation Barrier) | Energy difference between TS and reactants. | +15 kcal/mol |
| Imaginary Frequency | Vibrational mode corresponding to reaction coordinate. | -250 cm-1 |
| Key Bond Distance (forming) | Distance between an attacking electrophile and a ring carbon. | ~2.1 Å |
| Key Bond Distance (breaking) | Elongation of the C=C double bond in the ring. | ~1.42 Å |
Prediction of Reaction Barriers and Rate Constants
The energy difference between the reactants and the transition state is the activation energy barrier (Ea). A higher barrier corresponds to a slower reaction. Computational methods can calculate these barriers with high accuracy. acs.org
Beyond the activation energy, Transition State Theory (TST) can be used to predict the reaction rate constant (k). For more complex reactions, especially in the gas phase, Rice–Ramsperger–Kassel–Marcus (RRKM) theory is employed. RRKM calculations, which have been applied to reactions of the parent 2,5-dihydrofuran (B41785), provide pressure- and temperature-dependent rate coefficients by considering the distribution of energy within the molecule's vibrational modes. acs.orgresearchgate.net This allows for a direct comparison between theoretical predictions and experimental kinetic data.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound, particularly the rotation of the two phenyl groups and the potential puckering of the dihydrofuran ring, gives rise to multiple conformers (stereoisomers that can be interconverted by rotation about single bonds). Identifying the lowest-energy conformers is important as they will be the most populated at equilibrium and will dictate the molecule's observed properties.
Conformational analysis involves systematically exploring the potential energy surface to find all stable minima. This can be done by rotating key dihedral angles and performing geometry optimizations from each starting point.
Molecular Dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior. frontiersin.orgnih.govresearchgate.net In an MD simulation, Newton's equations of motion are solved for all atoms over time, allowing the molecule to move and change its conformation in a way that simulates its real-world behavior in a given environment (e.g., in a solvent or at a specific temperature). mdpi.comjinr.ru MD simulations are particularly useful for:
Exploring Conformational Space: Identifying all accessible conformations and the transitions between them over timescales from picoseconds to microseconds.
Simulating Solvation Effects: Understanding how solvent molecules interact with the solute and influence its conformational preferences.
Analyzing Structural Flexibility: Quantifying the motion in different parts of the molecule, such as the flapping of the dihydrofuran ring or the propeller-like rotation of the phenyl groups.
| Conformer | Description of Phenyl Group Orientations | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
|---|---|---|---|
| 1 | Pseudo-equatorial, anti-parallel | 0.00 | ~75% |
| 2 | Pseudo-equatorial, syn-parallel | 1.50 | ~8% |
| 3 | Pseudo-axial/Pseudo-equatorial | 1.20 | ~15% |
| 4 | Pseudo-axial, anti-parallel | 3.00 | ~2% |
Potential Energy Surface Mapping
No specific data from potential energy surface mapping studies for this compound were found in the searched literature. Such an investigation would be valuable to understand the molecule's conformational isomers (e.g., resulting from the puckering of the dihydrofuran ring and rotation of the phenyl groups) and the energy barriers between them.
Solvent Effects on Molecular Conformation
There is no available research specifically detailing the effects of different solvents on the molecular conformation of this compound. While studies on other molecules show that solvent polarity can influence conformational equilibria core.ac.uk, specific data tables and research findings for the target compound are absent.
Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption, NMR Chemical Shifts)
No dedicated computational studies predicting the UV-Vis absorption spectra or NMR chemical shifts for this compound were identified. Although experimental NMR data for derivatives like ethyl-4,5-dihydro-2,5-diphenyl-3-furancarboxylate exist nih.gov, and computational NMR predictions have been performed for other complex furan derivatives mdpi.com, this information is not directly transferable to this compound.
Applications in Advanced Materials Science and Organic Synthesis
2,3-Diphenyl-2,5-dihydrofuran as a Building Block in Complex Molecule Synthesis
The reactivity of the dihydrofuran ring, combined with the influence of the phenyl substituents, allows this compound and its derivatives to serve as versatile building blocks in organic synthesis.
The dihydrofuran moiety can be readily converted into a fully aromatic furan (B31954) ring, a common core in many natural products and pharmaceutical compounds. Research has shown that polycyclic dihydrofurans, synthesized through acid-catalyzed rearrangements, can be successfully aromatized to their corresponding furan derivatives using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). cdnsciencepub.com This dehydrogenation process provides a direct pathway to highly substituted, aromatic furan-containing compounds.
While direct conversion of this compound to other heterocyclic systems is not extensively documented, the general reactivity of related dihydrofuran structures highlights their potential. For instance, substituted furan-2,3-diones, which can be derived from dihydrofurans, react with nucleophiles like phenylhydrazine (B124118) to yield pyridazine (B1198779) derivatives, demonstrating the ring's capacity to be transformed into different heterocyclic scaffolds. asianpubs.org Furthermore, manganese(III) acetate-mediated radical cyclization reactions are known to produce a variety of furan-substituted dihydrofuran compounds, showcasing the role of dihydrofurans as intermediates in building complex heterocyclic systems. researchgate.net
A significant application of the diphenyl-dihydrofuran framework is in the synthesis of polycyclic aromatic systems. A key method involves the acid-catalyzed rearrangement of cyclobutanones. Specifically, cyclobutanones derived from the cycloaddition of diphenylketene (B1584428) with 2,3-dihydrofuran (B140613) can be rearranged under acidic conditions to produce polycyclic aromatic dihydrofurans. cdnsciencepub.com This transformation serves as a powerful tool for constructing complex, fused-ring systems that incorporate the dihydrofuran moiety.
The process begins with the formation of a cyclobutanone (B123998) intermediate, which is then treated with an acid to induce a rearrangement, leading to the final polycyclic product. This strategy widens the scope of ketene (B1206846) cycloadditions for synthesizing intricate derivatives. cdnsciencepub.com
Table 1: Synthesis of Polycyclic Aromatic Dihydrofuran
| Reactants | Intermediate | Rearrangement Condition | Product | Reference |
|---|---|---|---|---|
| Diphenylketene + 2,3-Dihydrofuran | Diphenyl-cyclobutanone derivative | Acid-catalyzed | Polycyclic aromatic dihydrofuran | cdnsciencepub.com |
Utilization in Supramolecular Chemistry and Host-Guest Systems
The incorporation of multiple phenyl groups onto a dihydrofuran backbone introduces the potential for non-covalent interactions, which are the basis of supramolecular chemistry. However, specific studies focusing solely on this compound are limited. Insight can be gained from heavily substituted analogues.
While direct studies on this compound are scarce, research on a related compound, 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, provides a model for the types of interactions possible. In the crystal structure of this tetraphenyl derivative, the molecules are connected through a network of non-covalent interactions, specifically C—H⋯π and Br⋯Br interactions. iucr.org The phenyl rings are oriented at significant angles to the central dihydrofuran ring, facilitating these intermolecular contacts and leading to a complex three-dimensional supramolecular network. iucr.org Similarly, other functionalized dihydrofurans, such as 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione, are known to form chains through C—H···O hydrogen bonds in the solid state. researchgate.net These examples suggest that the phenyl groups in this compound could participate in analogous π-stacking or C—H⋯π interactions, making it a candidate for molecular recognition and crystal engineering.
The non-covalent interactions described above are the driving forces for self-assembly. The crystal structure of 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran demonstrates a clear self-assembly process, where C—H⋯π and halogen bonding interactions guide the molecules into a defined three-dimensional architecture. iucr.org This indicates that aryl-substituted dihydrofurans have the potential to act as tectons (building blocks) for designing supramolecular structures. The specific geometry and electronic nature of the phenyl groups in this compound would dictate its ability to self-assemble into discrete or polymeric superstructures.
Table 2: Supramolecular Interactions in an Aryl-Substituted Dihydrofuran Analogue
| Compound | Interaction Types | Resulting Structure | Reference |
|---|---|---|---|
| 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran | C—H⋯π, Br⋯Br | Three-dimensional supramolecular network | iucr.org |
Role in Catalysis
In the context of catalysis, this compound and its derivatives are overwhelmingly the products of catalytic reactions rather than serving as catalysts or essential ligands themselves. The synthesis of the dihydrofuran ring is often achieved through transition-metal-catalyzed reactions. wikipedia.org
Numerous catalytic systems have been developed for the efficient synthesis of substituted dihydrofurans. These include:
Palladium-catalyzed Heck reactions of 2,3-dihydrofuran with aryl halides to produce 2-aryl-2,3-dihydrofurans and 2-aryl-2,5-dihydrofurans. orgsyn.orgorganic-chemistry.org
Gold-catalyzed cycloadditions of α-diazoesters with propargyl alcohols to yield various 2,5-dihydrofurans. organic-chemistry.orgnih.gov
Coinage metal-catalyzed cycloisomerization of α-hydroxyallenes to create substituted 2,5-dihydrofurans. mdpi.com
Rhodium-catalyzed asymmetric hydroformylation of 2,5-dihydrofuran (B41785), which can isomerize to 2,3-dihydrofuran under certain conditions. researchgate.net
These examples underscore that the primary role of catalysis in the chemistry of this compound is in its own formation, providing efficient and selective routes to this and related heterocyclic structures.
Ligand Design for Metal-Catalyzed Reactions
The dihydrofuran core is a valuable platform for the development of ligands in transition metal catalysis. While direct applications of this compound as a ligand are not yet extensively documented, the synthesis of related aryl-substituted dihydrofurans often involves metal-catalyzed reactions where the ligand plays a crucial role.
For instance, Palladium-catalyzed Heck reactions are employed in the synthesis of 2-phenyl-2,3-dihydrofuran (B8783652), where the choice of phosphine (B1218219) ligands can control the regioselectivity of the product. orgsyn.org Similarly, molybdenum and gold-based catalysts are used for the cycloisomerization of alkynols to form the dihydrofuran ring. orgsyn.orgorganic-chemistry.org This establishes a clear precedent for the interaction of metal complexes with the diphenyl-dihydrofuran scaffold.
The strategic potential of this compound lies in its suitability for conversion into chiral ligands for asymmetric catalysis. The two phenyl groups can be functionalized with phosphine, amine, or other coordinating groups. The inherent chirality of the substituted dihydrofuran ring could then be used to induce enantioselectivity in a variety of metal-catalyzed transformations, such as hydrogenations, cross-coupling reactions, or allylic alkylations.
Table 1: Overview of Catalytic Syntheses for Dihydrofuran Scaffolds
| Catalyst Type | Reaction Type | Substrate Example | Product Type | Ref. |
| Palladium Complex | Heck Reaction | 2,3-dihydrofuran and iodobenzene | 2-phenyl-2,3-dihydrofuran | orgsyn.org |
| Molybdenum Carbonyl | Cycloisomerization | Homoprogargylic alcohols | 2,3-dihydrofuran derivatives | orgsyn.org |
| Gold/Silver Complex | Hydroalkoxylation | Hydroxyallenic esters | 2,5-dihydrofuran derivatives | organic-chemistry.org |
| Phthalazine (B143731) (Organocatalyst) | Knoevenagel-Michael | α-tosyloxy ketones, aldehydes | 2,3-dihydrofuran derivatives | nih.gov |
Organocatalytic Applications
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, provides a powerful avenue for the synthesis of complex heterocyclic structures. Research has demonstrated the synthesis of various 2,3-dihydrofuran derivatives through organocatalytic tandem reactions. nih.gov For example, a tandem Knoevenagel-Michael cyclization using phthalazine as a catalyst can produce highly functionalized 2,3-dihydrofurans. nih.gov
These methodologies are particularly relevant for producing enantiomerically pure compounds. A key application in this area would be the asymmetric synthesis of this compound itself. By employing chiral organocatalysts, it would be possible to control the stereochemistry at the two chiral centers of the dihydrofuran ring, leading to optically active products. These chiral products could then serve as valuable intermediates in the synthesis of pharmaceuticals or as the basis for new chiral materials.
Exploration in Optoelectronic Materials
The combination of phenyl rings and a carbon-carbon double bond within the this compound structure creates a conjugated π-system, which is the fundamental requirement for optoelectronic activity. This makes the molecule and its derivatives promising candidates for use in advanced optical and electronic devices.
Chromophore or Fluorophore Properties for Light Emission/Absorption
A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths. The extended π-system of this compound allows it to function as a chromophore. The absorption and emission properties can be finely tuned by adding electron-donating or electron-withdrawing groups to the phenyl rings, a common strategy in the design of organic dyes. nih.govrsc.org
Studies on analogous compounds show that the photophysical properties are highly sensitive to the molecular environment. For instance, many donor-π-acceptor chalcones and furanone derivatives exhibit solvatochromism, where the color of their absorption or fluorescence changes with the polarity of the solvent. rsc.orgresearchgate.net This effect indicates a significant change in the dipole moment of the molecule upon photoexcitation and is a hallmark of intramolecular charge transfer (ICT), a desirable property for sensors and imaging agents. rsc.org While specific data for this compound is scarce, the general principles of related phenyl-substituted heterocycles suggest it would possess tunable photophysical properties.
Table 2: Illustrative Photophysical Properties of Phenyl-Substituted Heterocycles
| Compound Class | Key Structural Feature | Observed Property | Potential Application | Ref. |
| Furanone Derivatives | 5-aryl-furanone | Red-shifted emission in polar solvents | Fluorescent markers, Dyes | researchgate.net |
| Chalcone Derivatives | (E)-3-(furan-2-yl)-1-(phenyl)prop-2-en-1-one | Solvatochromic shifts, Intramolecular Charge Transfer (ICT) | Non-linear optical materials, Sensors | rsc.org |
| Diketopyrrolopyrrole (DPP) Derivatives | D-A-D architecture with phenyl groups | Low fluorescence quantum yield, efficient Intersystem Crossing (ISC) | Photosensitizers for Photodynamic Therapy | nih.gov |
| Perylenediimide (PDI) Derivatives | PDI core with diphenylmethylene substituents | Bathochromic shift in films, high electron mobility | Organic solar cells, Electron transport materials | acs.org |
Building Blocks for Conjugated Polymers or Small Molecules with Specific Optical/Electronic Functions
The rigid and electronically active nature of this compound makes it an excellent candidate as a monomer for the synthesis of conjugated polymers. In such polymers, alternating donor and acceptor units are linked to create materials with tailored band gaps and electronic properties for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov
The incorporation of the this compound unit into a polymer backbone could offer several advantages. The non-planar, three-dimensional structure of the dihydrofuran ring could disrupt excessive π-stacking between polymer chains, which can be beneficial for improving the solubility and processability of the resulting material without sacrificing electronic communication along the polymer backbone. Furthermore, the phenyl groups provide sites for attaching solubilizing alkyl chains or other functional groups to further control the material's solid-state morphology and device performance. The synthesis of polymers from related monomers like 2,3-dihydrofuran via ring-opening metathesis polymerization has been established, providing a viable pathway for creating such advanced materials. researchgate.net
Emerging Research Themes and Future Prospects for 2,3 Diphenyl 2,5 Dihydrofuran Research
Development of Novel Chemo- and Regioselective Transformations
The ability to precisely control the outcome of chemical reactions is a cornerstone of modern synthetic chemistry. For 2,3-diphenyl-2,5-dihydrofuran, the development of novel chemo- and regioselective transformations is a key area of future research. This involves designing reactions that selectively target specific functional groups or positions on the dihydrofuran ring, even in the presence of other reactive sites.
Recent studies have highlighted the potential for such selectivity. For instance, palladium-catalyzed Heck coupling reactions of 2,3-dihydrofuran (B140613) have been shown to yield either 2-aryl-2,5-dihydrofurans or 2-aryl-2,3-dihydrofurans depending on the specific palladium catalyst and reaction conditions used. organic-chemistry.orgorganic-chemistry.org This demonstrates the feasibility of controlling the position of arylation on the dihydrofuran ring. Further research in this area could involve the use of novel ligands to fine-tune the selectivity of these and other metal-catalyzed cross-coupling reactions.
Another promising avenue is the exploration of cascade reactions, where multiple bond-forming events occur in a single synthetic operation. A highly stereoselective synthesis of 2,3-dihydrofurans has been achieved through a cascade Michael addition-alkylation process. rsc.org Applying such strategies to this compound could lead to the rapid and efficient construction of complex molecular architectures.
Furthermore, the regioselective synthesis of trisubstituted 2,3-dihydrofurans has been realized using donor-acceptor cyclopropanes or by reacting a Corey ylide with α-sulfenylated, α-sulfinylated, or α-sulfonylated enones. nih.gov The application of these methods to the this compound system could provide access to a diverse range of polysubstituted derivatives with tailored properties. The transformation of 3-alkoxyfurans to 2-alkoxy-3-furanones using reagents like phenyltrimethylammonium (B184261) tribromide (PTAB) also showcases the potential for regioselective functionalization. clockss.org
| Transformation Type | Reagents/Catalysts | Product Type | Potential Application |
| Heck Coupling | Palladium catalysts, Aryl halides | Arylated dihydrofurans | Synthesis of functional materials |
| Cascade Reaction | Organocatalysts, Michael acceptors | Polysubstituted dihydrofurans | Drug discovery, natural product synthesis |
| Cyclopropanation | Donor-acceptor cyclopropanes | Trisubstituted dihydrofurans | Fine chemical synthesis |
| Oxidative Rearrangement | PTAB | Alkoxy-furanones | Intermediate synthesis |
Integration with Automated Synthesis and Machine Learning in Chemical Discovery
The integration of automated synthesis platforms and machine learning algorithms is set to revolutionize the field of chemical discovery. innovationnewsnetwork.comnih.govnih.govresearchgate.net This powerful combination can accelerate the discovery of new reactions and molecules by systematically exploring vast chemical spaces and identifying optimal reaction conditions. innovationnewsnetwork.comresearchgate.net For this compound, this approach holds the promise of rapidly identifying novel derivatives with desired properties.
Automated synthesis systems, often referred to as "RoboChem," can perform numerous reactions in parallel with high precision and minimal waste. innovationnewsnetwork.com By coupling these systems with real-time analysis techniques, vast datasets of reaction outcomes can be generated. innovationnewsnetwork.com Machine learning algorithms can then analyze this data to build predictive models that can guide the synthesis of new this compound derivatives with specific electronic, optical, or biological activities. nih.govnih.gov This data-driven approach can significantly reduce the time and resources required for traditional trial-and-error experimentation. innovationnewsnetwork.com
The process typically involves:
Data Generation: High-throughput experimentation using automated synthesizers to create a library of this compound derivatives and test their properties. nih.gov
Model Training: Using machine learning algorithms to learn the relationship between the chemical structure of the derivatives and their observed properties. nih.gov
Predictive Design: Employing the trained models to predict the properties of new, unsynthesized derivatives and suggest promising candidates for synthesis. nih.gov
Experimental Validation: Synthesizing the suggested candidates to verify the model's predictions and further refine the predictive models. innovationnewsnetwork.com
This iterative cycle of automated synthesis, data analysis, and predictive modeling has the potential to dramatically accelerate the pace of innovation in this compound research.
Exploration of Undiscovered Physical Phenomena (e.g., nonlinear optics in derivatives)
While the chemical reactivity of this compound is a primary focus, the exploration of its physical phenomena, particularly in its derivatives, represents a burgeoning field of research. teachy.app A key area of interest is the potential for these compounds to exhibit nonlinear optical (NLO) properties. nih.gov NLO materials are crucial for a range of advanced technologies, including telecommunications, optical computing, and data storage.
The introduction of donor and acceptor groups into the this compound scaffold can lead to molecules with large first hyperpolarizabilities (β), a key metric for second-order NLO activity. nih.govmdpi.comresearchgate.net The design of such chromophores often involves creating a D-π-A (donor-π-bridge-acceptor) structure, where the dihydrofuran ring can act as part of the π-conjugated bridge. mdpi.com
Theoretical calculations, such as those based on density functional theory (DFT), can be used to predict the NLO properties of novel this compound derivatives before their synthesis. nih.govmdpi.comresearchgate.net These calculations can help to identify promising candidates with optimized NLO responses. For example, studies on other heterocyclic systems have shown that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance NLO properties. nih.govacs.org
Beyond NLO properties, other physical phenomena in this compound derivatives warrant investigation. These could include their photophysical properties, such as fluorescence and phosphorescence, which could lead to applications in organic light-emitting diodes (OLEDs) and bio-imaging. The specific substitution patterns on the phenyl rings and the dihydrofuran core will play a crucial role in tuning these properties.
Sustainable and Economically Viable Synthetic Routes
The development of sustainable and economically viable synthetic routes is a critical aspect of modern chemical research, and the synthesis of this compound is no exception. Future research will increasingly focus on "green" chemistry principles, aiming to reduce waste, minimize the use of hazardous reagents, and utilize renewable resources. researchgate.netmdpi.com
One promising approach is the use of catalytic methods, which can replace stoichiometric reagents and often proceed under milder reaction conditions. For example, the development of efficient catalysts for the synthesis of the dihydrofuran ring itself is an active area of research. organic-chemistry.orgmdpi.com This includes the use of earth-abundant and non-toxic metals as catalysts.
Furthermore, the exploration of one-pot multicomponent reactions offers a highly efficient and atom-economical approach to synthesizing complex molecules like substituted 2,3-dihydrofurans. acs.org These reactions combine multiple starting materials in a single reaction vessel to form the desired product in a single step, reducing the need for intermediate purification and minimizing solvent waste.
The development of synthetic routes that utilize biomass-derived starting materials is another key aspect of sustainable chemistry. researchgate.netmdpi.com While not yet widely applied to this compound, research into converting carbohydrates and other biomass feedstocks into valuable chemical intermediates is rapidly advancing and could eventually provide sustainable pathways to the precursors of this compound. researchgate.netmdpi.com
| Sustainability Aspect | Research Focus | Potential Impact |
| Catalysis | Development of efficient and recyclable catalysts (e.g., based on earth-abundant metals). | Reduced waste, lower energy consumption, and decreased reliance on hazardous reagents. |
| Atom Economy | Design of one-pot and multicomponent reactions. | Increased efficiency, reduced number of synthetic steps, and minimized waste generation. |
| Renewable Feedstocks | Exploration of synthetic routes from biomass-derived starting materials. | Reduced reliance on fossil fuels and development of a more sustainable chemical industry. |
| Solvent Use | Utilization of greener solvents (e.g., water, ionic liquids) or solvent-free conditions. | Minimized environmental impact and improved process safety. |
Q & A
Q. What are the common synthetic routes for 2,3-Diphenyl-2,5-dihydrofuran?
The synthesis of this compound derivatives often involves catalytic isomerization or cycloaddition reactions. For example, 2,5-dihydrofuran precursors can be isomerized using nano-catalysts like ZrO₂/TiO₂/γ-acidic alumina in a fixed-bed reactor, achieving yields over 75% under optimized conditions (reaction temperature: 120–150°C, pressure: 1–3 bar). Polymerization inhibitors such as N,N-diethylhydroxylamine are critical to suppress side reactions .
Q. How is X-ray crystallography applied to determine the crystal structure of dihydrofuran derivatives?
X-ray crystallography resolves bond angles, torsion angles, and non-covalent interactions (e.g., C–H⋯H or Br⋯Br contacts). For 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, the crystal structure (CCDC 1828960) revealed a dihedral angle of 74.25° between phenyl rings and a puckered dihydrofuran core (bond angles: 119.6°–120.6°) . Data collection parameters (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refinement statistics (R-factor < 0.05) ensure accuracy.
Q. What computational methods are used to predict the electronic properties of this compound?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G* is standard. These methods calculate HOMO-LUMO gaps, ionization potentials, and electron affinity. For instance, exact-exchange terms in functionals reduce errors in atomization energy predictions to <2.4 kcal/mol . Software packages like Gaussian or ORCA are typically employed, with solvent effects modeled using PCM or COSMO.
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance selectivity in the isomerization of dihydrofuran derivatives?
Key parameters include:
- Catalyst composition : Nano-catalysts (e.g., ZrO₂/TiO₂/γ-alumina) improve surface area and acidity, reducing activation energy .
- Temperature/pressure : Higher temperatures (150–180°C) favor entropy-driven isomerization but require pressure control (2–5 bar) to prevent decomposition.
- Inhibitors : N,N-diethylhydroxylamine (0.1–1.0 mol%) minimizes polymerization side reactions.
A design-of-experiments (DoE) approach with response surface methodology (RSM) can systematically optimize these variables.
Q. What strategies resolve contradictions between experimental and computational data in structural analysis?
Discrepancies in bond lengths or angles often arise from approximations in DFT functionals. To address this:
- Benchmarking : Compare multiple functionals (e.g., B3LYP vs. M06-2X) against high-resolution crystallographic data .
- Dynamic corrections : Include anharmonic vibrational effects or relativistic corrections for heavy atoms (e.g., bromine) .
- Multivariate analysis : Use principal component analysis (PCA) to correlate experimental (XRD/NMR) and computed structural parameters.
Q. How are nano-catalysts designed for efficient synthesis of dihydrofuran-based compounds?
Nano-catalyst design involves:
- Support selection : γ-Alumina provides high surface area (>200 m²/g) and thermal stability.
- Metal loading : 5–10 wt% ZrO₂/TiO₂ enhances Brønsted acidity, critical for proton transfer in isomerization .
- Characterization : BET surface area analysis, TEM for particle size (5–20 nm), and NH₃-TPD for acidity measurement.
Performance is validated via turnover frequency (TOF) calculations and stability tests over 10+ cycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
